

A Comprehensive Technical Guide to 4'-Hydroxybutyrophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Hydroxybutyrophenone

Cat. No.: B086108

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxybutyrophenone, an aromatic ketone and phenolic derivative, is a compound of significant interest in various scientific and industrial sectors.^[1] Characterized by a butyrophenone structure with a hydroxyl group at the para position of the phenyl ring, it serves as a crucial intermediate in the synthesis of a range of organic molecules.^[2] This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, key applications, analytical techniques for its characterization, and essential safety and handling protocols. Its versatility, particularly as a precursor in the pharmaceutical and fragrance industries, underscores its importance in modern chemistry.

Chemical and Physical Properties

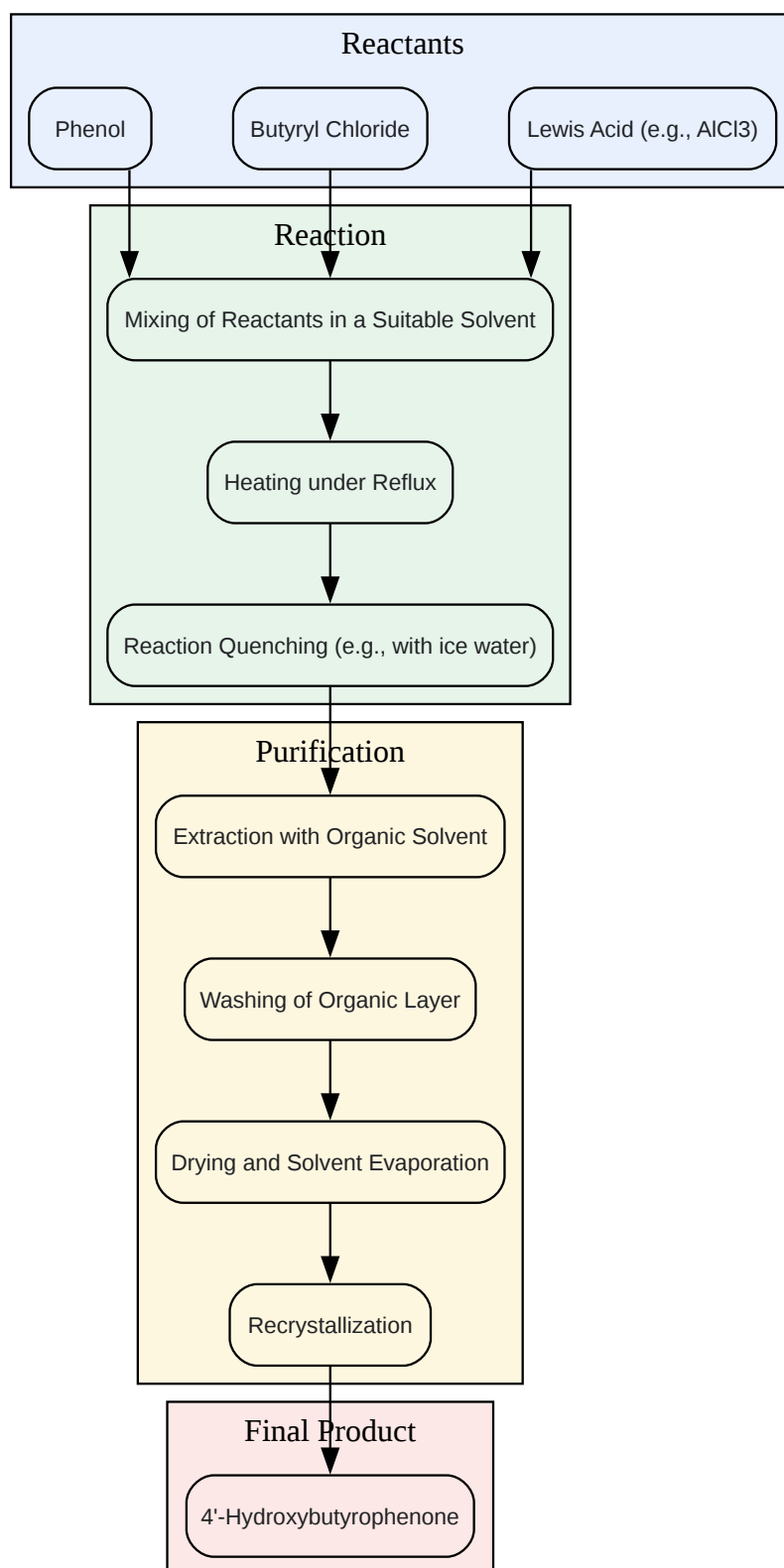
4'-Hydroxybutyrophenone is a white to off-white crystalline solid at room temperature, often exhibiting a faint, sweet, or aromatic odor.^{[1][3]} Its molecular structure, consisting of both a polar hydroxyl group and nonpolar aromatic and aliphatic regions, dictates its solubility profile: limited in water but soluble in common organic solvents such as ethanol, acetone, and ether.^[1]

Property	Value	Source
CAS Number	1009-11-6	[1] [2] [3]
Molecular Formula	C10H12O2	[1] [2] [3]
Molecular Weight	164.204 g/mol	[3]
Appearance	White to off-white crystalline solid	[1] [2] [3]
Melting Point	91°C	[3]
Boiling Point	311.5°C at 760 mmHg	[3]
Density	1.077 g/cm ³	[3]
Flash Point	131.8°C	[3]
pKa	8.05 ± 0.15 (Predicted)	[1]
LogP	2.37500	[3]
EINECS Number	213-766-8	[1] [3]

Synthesis of 4'-Hydroxybutyrophenone

The primary industrial synthesis of **4'-Hydroxybutyrophenone** is achieved through the Friedel-Crafts acylation of a phenolic substrate.[\[1\]](#)[\[3\]](#) This electrophilic aromatic substitution reaction involves the acylation of phenol or a related compound with a butyryl group.

General Synthesis Workflow



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Caption: General workflow for the synthesis of **4'-Hydroxybutyrophenone** via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

- **Reaction Setup:** In a four-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol and a suitable solvent (e.g., toluene).
- **Catalyst Addition:** Under stirring, slowly add the Lewis acid catalyst, such as anhydrous aluminum chloride.
- **Acylation:** Add butyryl chloride dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Completion:** After the addition is complete, heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture and carefully quench it by pouring it over crushed ice.
- **Extraction and Purification:** Extract the product with an organic solvent. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
- **Isolation:** Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** Purify the crude **4'-Hydroxybutyrophenone** by recrystallization from a suitable solvent to yield a pure crystalline solid.

Applications

4'-Hydroxybutyrophenone is a versatile intermediate with significant applications in the pharmaceutical and fragrance industries.[\[1\]](#)

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly β -blockers and other cardiovascular agents.[1][3] Its bifunctional nature, with both a hydroxyl and a ketone group, allows for diverse chemical modifications to create complex drug molecules.[4]



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Caption: Role of **4'-Hydroxybutyrophenone** as a pharmaceutical intermediate.

Fragrance and Flavor Industry

In the fragrance and flavor sector, **4'-Hydroxybutyrophenone** is utilized for its pleasant sweet and fruity aroma.[1] It is incorporated into various products to impart these desirable sensory characteristics. The mechanism of action involves the interaction of the molecule with olfactory and taste receptors.[1]

Analytical Techniques

For the quality control and characterization of **4'-Hydroxybutyrophenone**, several analytical methods are employed. Chromatographic techniques are particularly useful for assessing purity and identifying impurities.

High-Performance Thin-Layer Chromatography (HPTLC)

A densitometric HPTLC method can be developed for the identification and quantification of butyrophenone derivatives.[5]

Sample HPTLC Protocol:

- Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
- Mobile Phase: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 90:9:1 v/v/v) can be used for separation.[5]

- Detection: Visualization under UV light at a specific wavelength (e.g., 350 nm) allows for the identification and quantification of the compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like **4'-Hydroxybutyrophenone** and its metabolites.[6]

General GC-MS Protocol:

- Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent. Derivatization may be necessary to improve volatility and thermal stability.
- Injection: Inject the prepared sample into the GC system.
- Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase in the GC column.
- Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Safety and Handling

4'-Hydroxybutyrophenone is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[7][8] It is essential to handle this chemical with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9] In case of insufficient ventilation, use a suitable respirator.[7]
- Handling: Avoid contact with skin and eyes.[10] Do not ingest or inhale.[2] Wash hands thoroughly after handling.[7]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Protect from excessive heat and direct sunlight.[1]
- First Aid:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10]
- Eye Contact: Rinse cautiously with water for several minutes.[7]
- Ingestion: If swallowed, rinse mouth and seek medical attention.[7][11]

Conclusion

4'-Hydroxybutyrophenone is a valuable chemical intermediate with a well-established role in the pharmaceutical and fragrance industries. Its synthesis via Friedel-Crafts acylation is a standard and scalable process. A thorough understanding of its properties, applications, and safe handling procedures is crucial for researchers and professionals working with this compound. Continued research into its applications and the development of more efficient and sustainable synthesis methods will further enhance its utility in various fields of chemistry and drug development.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4'-Hydroxybutyrophenone: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086108#4-hydroxybutyrophenone-cas-number-and-properties>]

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